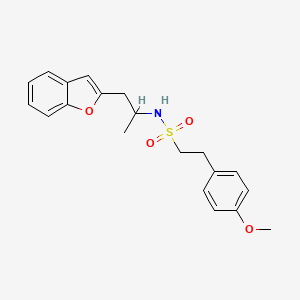

![molecular formula C24H24N4O3S2 B2918147 Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 671199-33-0](/img/structure/B2918147.png)

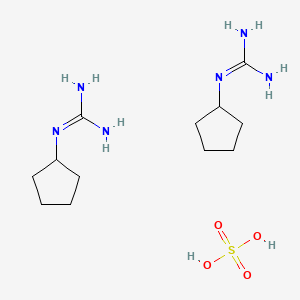

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several interesting functional groups including a triazoloquinoline group, a thiophene group, and an amide group. These groups are common in many biologically active compounds and could potentially confer interesting properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The presence of nitrogen in the triazoloquinoline ring and sulfur in the thiophene ring would likely have a significant impact on the electronic structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the heterocyclic rings and the amide group. For example, the compound might have a relatively high melting point due to the presence of the amide group, which can form strong hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocycles

The synthesis of novel heterocycles is a critical area of research in medicinal chemistry due to the potential therapeutic applications of these compounds. Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its analogs can serve as key intermediates in the synthesis of diverse heterocyclic compounds. For instance, the preparation of 1,2,3-triazolo[4,5-h]quinolines, which are novel analogs of oxolinic acid, was explored to study the influence of the annelation position of the triazole ring on antimicrobial activity. Some of these compounds exhibited selectivity against Escherichia coli, indicating the potential for developing new anti-infectives for the urinary tract (Sanna et al., 1990).

Antimicrobial Activity Evaluation

The antimicrobial activity of quinoline derivatives containing an azole nucleus, which are structurally related to the compound , has been evaluated. Such studies are crucial for identifying new compounds with potential applications in combating microbial infections. For instance, quinoline-2-carbohydrazide derivatives were synthesized and showed good to moderate activity against a variety of microorganisms, underscoring the significance of incorporating azole nuclei into quinoline derivatives for enhancing antimicrobial properties (Özyanik et al., 2012).

Anticancer Activity Screening

Compounds derived from Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may also be screened for their anticancer activities. The synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, for example, has led to compounds that exhibited potent activity against colon HCT-116 human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Abdel-Motaal et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the A2B adenosine receptor . The A2B receptor is one of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), each having its unique pharmacological profile . The A2B subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .

Mode of Action

The compound interacts with the A2B receptor, potentially antagonizing its function . This interaction could lead to a decrease in the activation of the receptor, thereby affecting the downstream signaling pathways .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . Therefore, the compound’s interaction with the A2B receptor could potentially affect angiogenesis, a major mechanism for tumor growth regulation .

Result of Action

The compound’s action on the A2B receptor could lead to a reduction in angiogenesis, thereby potentially inhibiting tumor growth . Additionally, the blockade of human adenosine A2B receptors has been reported to play a significant role in the reduction of metastasis and regulation of oral squamous cell carcinoma .

Eigenschaften

IUPAC Name |

ethyl 2-[3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S2/c1-2-31-23(30)21-16-8-4-6-10-18(16)33-22(21)25-20(29)13-14-32-24-27-26-19-12-11-15-7-3-5-9-17(15)28(19)24/h3,5,7,9,11-12H,2,4,6,8,10,13-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRLSPHGZUEWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)

![Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918065.png)

![2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2918070.png)

![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)

![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)

![N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2918082.png)

![2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918087.png)